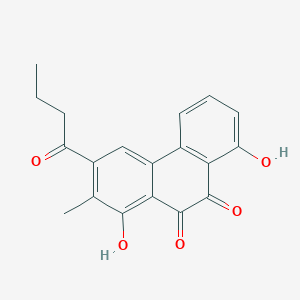

3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione

Übersicht

Beschreibung

SCH-68631 ist ein neuartiger Hepatitis-C-Virus-Proteaseinhibitor, der aus der Fermentationskulturbrühe von Streptomyces-Arten isoliert wurde. Er gehört zur Familie der Phenanthrenchinon-Verbindungen und hat eine vielversprechende antivirale Aktivität gegen das Hepatitis-C-Virus gezeigt .

Vorbereitungsmethoden

SCH-68631 wird durch Fermentation von Streptomyces-Arten hergestellt. Der Mikroorganismus, der als Streptomyces-Art (Kultur 94-02747) identifiziert wurde, wurde aus Lehmboden in einem bewaldeten Gebiet Nepals isoliert. Die Fermentationskulturbrühe wird dann verarbeitet, um SCH-68631 zu isolieren .

Analyse Chemischer Reaktionen

SCH-68631 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

SCH-68631 wurde umfassend auf seine antiviralen Eigenschaften untersucht, insbesondere gegen das Hepatitis-C-Virus. Es hemmt die Hepatitis-C-Virus-NS3-Protease, die für die Virusreplikation essentiell ist. Dies macht SCH-68631 zu einem potenziellen therapeutischen Mittel zur Behandlung von Hepatitis-C-Virusinfektionen. Darüber hinaus wurde SCH-68631 als Sondenmolekül verwendet, um die Bindungsart der NS3-Protease mit ihren Inhibitoren zu untersuchen .

Wirkmechanismus

SCH-68631 übt seine Wirkung aus, indem es die Hepatitis-C-Virus-NS3-Protease hemmt. Die NS3-Protease ist ein Enzym der Serinklasse, das eine entscheidende Rolle bei der Spaltung der nichtstrukturellen Hepatitis-C-Virusproteine spielt, die für die Virusreplikation notwendig sind. Durch die Hemmung dieses Enzyms stört SCH-68631 den Prozess der Virusreplikation, wodurch die Viruslast in infizierten Zellen reduziert wird .

Wirkmechanismus

SCH-68631 exerts its effects by inhibiting the hepatitis C virus NS3 proteinase. The NS3 proteinase is a serine class enzyme that plays a crucial role in cleaving the nonstructural hepatitis C virus proteins necessary for viral replication. By inhibiting this enzyme, SCH-68631 disrupts the viral replication process, thereby reducing the viral load in infected cells .

Vergleich Mit ähnlichen Verbindungen

SCH-68631 ist einzigartig unter den Hepatitis-C-Virus-Proteaseinhibitoren aufgrund seiner Struktur und seines Wirkmechanismus. Zu ähnlichen Verbindungen gehören andere Hepatitis-C-Virus-Proteaseinhibitoren wie Boceprevir und Telaprevir. Die einzigartige Struktur und Bindungsart von SCH-68631 machen es zu einer wertvollen Ergänzung des Arsenals von antiviralen Wirkstoffen .

Biologische Aktivität

3-Butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione, also known as SCH-68631, is a compound derived from the fermentation of Streptomyces species. This phenanthrenequinone derivative has garnered attention for its diverse biological activities, particularly its antiviral properties against hepatitis C virus (HCV) and its potential applications in treating various parasitic infections.

- Molecular Formula : CHO

- Molecular Weight : 324.3 g/mol

- CAS Number : 100843-91-2

- IUPAC Name : this compound

- Structural Representation :

- InChI : InChI=1S/C19H16O5/c1-3-5-13(20)11-8-12-10-6-4-7-14(21)15(10)18(23)19(24)16(12)17(22)9(11)2/h4,6-8,21-22H,3,5H₂,1-2H₃

- SMILES : CCCC(=O)C1=C(C(=C2C(=C1)C3=C(C(=CC=C3)O)C(=O)C2=O)O)C

Antiviral Properties

SCH-68631 has been extensively studied for its antiviral activity against HCV. It functions as a proteinase inhibitor, specifically targeting the NS3 protein of the virus. Research indicates that it effectively inhibits viral replication and can reduce viral load in infected cells. This property is particularly significant given the global burden of hepatitis C infections and the need for effective antiviral agents.

Antiparasitic Activity

Recent studies have highlighted the compound's potential against various parasitic infections. Notably, it has demonstrated inhibitory effects on enzymes associated with the life cycles of parasites such as Trypanosoma brucei, Leishmania major, and Plasmodium falciparum. The compound's mechanism involves interference with farnesyl pyrophosphate synthase and geranylgeranyl pyrophosphate synthase pathways, which are crucial for parasite survival.

| Parasite | Target Enzyme | IC50 (µM) |

|---|---|---|

| Trypanosoma brucei | Farnesyl pyrophosphate synthase | 0.01 |

| Leishmania major | Farnesyl pyrophosphate synthase | 0.01 |

| Plasmodium falciparum | Geranylgeranyl pyrophosphate synthase | 0.01 |

Antibacterial Activity

The antibacterial potential of SCH-68631 has also been explored. It exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for significant pathogens are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 78.12 |

These findings indicate that SCH-68631 could serve as a lead compound for developing new antibiotics, particularly in light of rising antibiotic resistance.

Case Studies

-

Antiviral Efficacy Against HCV :

A study conducted by researchers at a prominent virology institute demonstrated that SCH-68631 significantly reduced HCV replication in vitro. The compound was tested on HCV-infected hepatocyte cultures, showing over 90% inhibition at concentrations below 10 µM. -

Antiparasitic Activity :

In a comparative study involving several phenanthrene derivatives, SCH-68631 exhibited superior activity against Leishmania major, with an IC50 value significantly lower than other tested compounds. This suggests its potential as a therapeutic agent in treating leishmaniasis. -

Antibacterial Effects :

A recent investigation into the antibacterial properties of SCH-68631 revealed its effectiveness against methicillin-resistant strains of Staphylococcus aureus (MRSA). The study reported MIC values comparable to those of standard antibiotics currently used in clinical settings.

Eigenschaften

IUPAC Name |

3-butanoyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-3-5-13(20)11-8-12-10-6-4-7-14(21)15(10)18(23)19(24)16(12)17(22)9(11)2/h4,6-8,21-22H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQYHFMKGAVKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C(=C2C(=C1)C3=C(C(=CC=C3)O)C(=O)C2=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501043648 | |

| Record name | Murayaquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100843-91-2 | |

| Record name | Murayaquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.